Saxagliptin Saxagliptin Saxagliptin (rINN) is an orally active hypoglycemic (anti-diabetic drug) of the new dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. FDA approved on July 31, 2009.
Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor which is used in combination with diet and exercise in the therapy of type 2 diabetes, either alone or in combination with other oral hypoglycemic agents. Saxagliptin is a relatively new medication and has yet to be implicated in causing clinically apparent liver injury.
Saxagliptin is a potent, selective and competitive, cyanopyrrolidine-based, orally bioavailable inhibitor of dipeptidyl peptidase 4 (DPP-4), with hypoglycemic activity. Saxagliptin is metabolized into an, although less potent, active mono-hydroxy metabolite.
Brand Name: Vulcanchem
CAS No.: 361442-04-8
VCID: VC20745539
InChI: InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2
SMILES: C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Molecular Formula: C18H25N3O2
Molecular Weight: 315.4 g/mol

Saxagliptin

CAS No.: 361442-04-8

Cat. No.: VC20745539

Molecular Formula: C18H25N3O2

Molecular Weight: 315.4 g/mol

* For research use only. Not for human or veterinary use.

Saxagliptin - 361442-04-8

CAS No. 361442-04-8
Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
IUPAC Name 2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Standard InChI InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2
Standard InChI Key QGJUIPDUBHWZPV-UHFFFAOYSA-N
Isomeric SMILES C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N
SMILES C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Canonical SMILES C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N

Chemical Structure and Properties

Molecular Composition

Saxagliptin is characterized by the molecular formula C18H25N3O2C_{18}H_{25}N_{3}O_{2}, with an average molecular weight of 315.41 g/mol and a monoisotopic weight of 315.194677059 g/mol . It is chemically defined as (1S,3S,5S)-2-((2S)-Amino(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile . The hydrochloride salt form has a slightly higher molecular weight of 351.87 g/mol due to the addition of the chloride ion .

Structural Characteristics

Saxagliptin's structure incorporates a bicyclic framework with functional groups that contribute to its high specificity and potency as a DPP-4 inhibitor. The compound features hydrogen donor and acceptor sites critical for its binding affinity to the DPP-4 enzyme. Its polar surface area is calculated at 90.35 Ų , indicative of moderate hydrophilicity.

Physicochemical Properties

Saxagliptin demonstrates water solubility of approximately 2.26 mg/mL and a logP value of 0.88, suggesting balanced lipophilicity for oral bioavailability . The compound adheres to Lipinski's Rule of Five, confirming its suitability for drug-like properties .

PropertyValueSource
Molecular FormulaC18H25N3O2C_{18}H_{25}N_{3}O_{2}DrugBank
Molecular Weight315.41 g/molDrugBank
Water Solubility2.26 mg/mLChemaxon
Polar Surface Area90.35 ŲChemaxon

Mechanism of Action

DPP-4 Inhibition

Saxagliptin operates as a reversible and competitive inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Saxagliptin prolongs the activity of incretin hormones, enhancing postprandial insulin secretion while suppressing glucagon release .

Glycemic Control

The inhibition of DPP-4 by Saxagliptin results in improved glycemic control through multiple pathways:

  • Enhanced Insulin Secretion: GLP-1 stimulation leads to increased insulin release from pancreatic β-cells in response to elevated glucose levels.

  • Reduced Glucagon Secretion: Suppression of glucagon minimizes hepatic glucose production during fasting states.

  • Improved Satiety: GLP-1 activity contributes to appetite regulation.

  • Delayed Gastric Emptying: Slower gastric emptying reduces postprandial glucose spikes .

Pharmacokinetics

Absorption

Following oral administration, Saxagliptin exhibits rapid absorption with a median time to maximum plasma concentration (Tmax) of approximately 2 hours under fasting conditions . Co-administration with food delays Tmax by about 20 minutes but increases the area under the curve (AUC) by 27%, indicating enhanced bioavailability in fed states .

Distribution

The volume of distribution for Saxagliptin is estimated at 151 liters, reflecting extensive tissue penetration . Protein binding in human serum is negligible (<10%), ensuring minimal interference from variations in serum protein levels during pathological states such as renal or hepatic impairment .

Metabolism

Saxagliptin undergoes hepatic metabolism primarily mediated by cytochrome P450 isoforms CYP3A4/5 . Its major metabolite, 5-hydroxy Saxagliptin, retains DPP-4 inhibitory activity at approximately half the potency of the parent compound .

Excretion

Elimination occurs via both renal and hepatic pathways:

  • Renal Clearance: Approximately 24% of the administered dose is excreted unchanged in urine.

  • Hepatic Clearance: Metabolites account for an additional fraction excreted via bile .

ParameterValueSource
Tmax~2 hoursFDA Label
Volume of Distribution151 LDrugBank
Protein Binding<10%FDA Label
Renal Clearance~230 mL/minFDA Label

Clinical Efficacy

Monotherapy

Clinical trials have demonstrated that Saxagliptin effectively reduces glycated hemoglobin (HbA1c) levels when administered as monotherapy in patients with type 2 diabetes inadequately controlled on diet and exercise alone . HbA1c reductions typically range from -0.5% to -0.8% over treatment periods lasting up to two years.

Combination Therapy

As an add-on therapy to metformin or sulfonylureas, Saxagliptin further enhances glycemic control compared to placebo:

  • HbA1c Reduction: A randomized controlled trial reported mean HbA1c reductions of -0.66% with Saxagliptin versus placebo (-0.47%) .

  • Weight Impact: Minimal changes in body weight were observed (+0.2 kg vs -0.6 kg for placebo) .

  • Hypoglycemia Risk: Rates of hypoglycemia were comparable between Saxagliptin and placebo groups (10% vs 6%, respectively) .

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